1-Adamantylphosphonic acid

Übersicht

Beschreibung

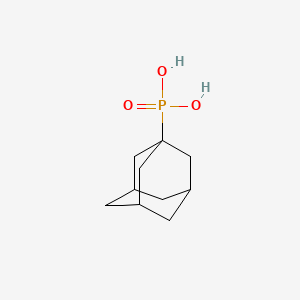

1-Adamantylphosphonic acid is an organophosphorus compound with the chemical formula C10H17O3P. It is derived from adamantane, a highly stable and symmetrical hydrocarbon, and contains a phosphonic acid group. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .

Wirkmechanismus

Target of Action

1-Adamantylphosphonic acid, a derivative of adamantane, is a complex molecule with unique propertiesIt’s known that adamantane derivatives have been used as precursors for amino and phosphine-substituted diamondoids . These diamondoids have shown potential in therapeutic applications and metal catalysis .

Mode of Action

For instance, the dichlorophosphorylation of 1-adamantylmethanol leads to the formation of 3-homoadamantylphosphonic dichloride . This suggests that this compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Phosphonates, which include this compound, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could impact various biochemical pathways by modulating enzyme activity.

Pharmacokinetics

For instance, the pharmacokinetics of drugs are often influenced by factors such as solubility, protein binding, and the major clearing pathway of the agent .

Result of Action

Given its potential to inhibit metabolic enzymes, it could have significant impacts on cellular metabolism and function .

Biochemische Analyse

Biochemical Properties

1-Adamantylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by forming stable complexes that inhibit enzyme activity . Additionally, it can interact with proteins that have phosphate-binding domains, altering their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor instance, this compound has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes involved in phosphate metabolism . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, this compound can form complexes with metal ions, which are often required cofactors for enzyme activity. By sequestering these metal ions, the compound can further inhibit enzyme function. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to this compound in cell culture systems has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s impact on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to inhibit critical enzymes and disrupt metabolic processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase and phosphodiesterases, which play key roles in the hydrolysis of phosphate esters . By inhibiting these enzymes, this compound can alter the levels of phosphate-containing metabolites and affect metabolic flux through these pathways. Additionally, the compound can influence the activity of kinases and phosphatases, further impacting cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of the compound to various cellular compartments . For example, this compound can bind to phosphate transporters on the cell membrane, allowing it to enter the cell and accumulate in the cytoplasm. Once inside the cell, the compound may interact with intracellular binding proteins that direct its localization to specific organelles, such as the nucleus or mitochondria.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific cellular compartments, where it can exert its biochemical effects . For instance, this compound may be localized to the nucleus through interactions with nuclear localization signals on binding proteins. In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Similarly, localization to the mitochondria can impact cellular energy production and metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Adamantylphosphonic acid can be synthesized through the dichlorophosphorylation of adamantanols and 1-adamantylcarbinols. This process involves the reaction of adamantan-1-ol with phosphorus trichloride in the presence of trifluoroacetic acid . The reaction conditions typically include room temperature and a stoichiometric ratio of reactants to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Adamantylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted adamantylphosphonic acid compounds

Wissenschaftliche Forschungsanwendungen

Applications Overview

Phosphonic acids, including 1-adamantylphosphonic acid derivatives, are employed across various scientific fields:

- Bioactive Properties: They are utilized in drugs, prodrugs, and antibiotics like fosfomycin . Specific examples include applications as isoprenoid biosynthesis inhibitors, tyrosine phosphatase inhibitors, antimalarial and antihypertensive drugs, and anti-osteoporosis compounds like alendronate and zoledronate .

- Bone Targeting and Medical Imaging: The affinity of phosphonic acids for calcium ions is exploited in bone targeting for therapy and imaging .

- Supramolecular and Hybrid Materials: They are used in the design of supramolecular structures and hybrid materials .

- Surface Functionalization: Phosphonic acids facilitate the functionalization of surfaces . They can immobilize organic or organometallic molecules on metal oxide surfaces such as Al2O3, TiO2, SnO2, Fe3O4, and ZnO .

- Analytical Purposes: They serve various roles in analytical chemistry .

- Water Treatment: Their coordination properties are applied in water treatment to selectively extract lanthanides from water solutions and for nuclear waste treatment .

- Flame Retardants: Some phosphonic acids are used for their flame-retardant properties .

Detailed Applications and Case Studies

Drug Delivery Systems

Adamantane derivatives, including those linked with phosphonic acid, are used in drug delivery systems. Adamantane's lipophilic properties allow it to be incorporated into the lipid core of bilayers, while other functional groups can be exposed on the liposome surface .

- Targeting Immune Cells: Mannose conjugates of adamantyl tripeptides target mannose receptors on immunocompetent cells like macrophages and dendritic cells . These receptors are pattern recognition receptors, and the mannosylated adamantyl tripeptides have been tested in vivo for their influence on specific immune responses .

- Membrane Anchors: Adamantyl aminoguanidines can be entrapped in liposomes, acting as model membrane systems. The adamantyl part serves as a lipophilic anchor for the lipid bilayer, while the guanidine subunit enables surface recognition .

Material Science

Phosphonic acids are used to modify and functionalize various materials.

- Metal Oxide Surface Modification: Phosphonic acids can be used to immobilize molecules on metal oxide surfaces, useful in dye-sensitized solar cells and for immobilizing organocatalysts . They can coat superparamagnetic iron oxide for use as contrast agents in magnetic resonance imaging or to create redox catalysts that can be magnetically separated from reaction media .

- Supramolecular Interactions: Phosphonic acids can engage in supramolecular interactions, leading to heterosupramolecular structures .

Biological Activity and Immunotherapy

- Activation of T Cells: Certain phosphonic acids can activate Vγ9Vδ2 T cells, which are involved in bacterial or protozoan infections and tumor immunity .

- Hyaluronan and Corneal Protection: High-molecular-weight hyaluronan (HA-HMW) has been shown to protect the cornea against sodium lauryl sulfate (SLS)-induced toxic effects. In vitro, HA-HMW decreased SLS-induced oxidative stress, apoptosis, and inflammation cytokine production in human corneal epithelial cells. In vivo, it attenuated SLS-induced cornea injuries in rabbits .

Catalysis

- Di(1-adamantyl)alkylphosphines: These compounds and their phosphonium salts have applications in catalysis .

Tables of Applications

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Adamantylacetic acid: Similar in structure but contains an acetic acid group instead of a phosphonic acid group.

Di(1-adamantyl)phosphinic acid: Contains two adamantyl groups and a phosphinic acid group.

1-Adamantylmethanol: Contains a hydroxyl group instead of a phosphonic acid group.

Uniqueness

1-Adamantylphosphonic acid is unique due to its combination of the adamantyl structure with a phosphonic acid group. This combination imparts stability and reactivity, making it valuable in various chemical and industrial applications .

Biologische Aktivität

1-Adamantylphosphonic acid (1-APA) is a compound of significant interest due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with 1-APA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-APA is characterized by an adamantane structure, which contributes to its stability and lipophilicity. The phosphonic acid functional group enhances its interaction with biological targets, making it a valuable candidate for various applications in medicinal chemistry.

Mechanisms of Biological Activity

1-APA exhibits several biological activities, primarily attributed to its ability to interact with enzymes and receptors. Notable mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that 1-APA can inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent against certain diseases.

- Antimicrobial Properties : Studies have shown that 1-APA possesses broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. This activity is linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Therapeutic Applications

The biological activities of 1-APA suggest several therapeutic applications:

- Antiviral Agents : Given its structural similarities to other antiviral compounds, 1-APA has been explored for its potential in treating viral infections.

- Anti-cancer Properties : Preliminary studies indicate that 1-APA may exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 1-APA against various bacterial strains. The results demonstrated that 1-APA effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The compound's mechanism was linked to membrane disruption and interference with cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of 1-APA on human soluble epoxide hydrolase (sEH). The findings revealed that 1-APA exhibited competitive inhibition with an IC50 value of approximately 50 nM, indicating its potential as a lead compound for developing sEH inhibitors.

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

| Control (known inhibitor) | 20 |

Research Findings

Recent research has expanded the understanding of the biological activity of phosphonic acids, including derivatives like 1-APA. Notably, studies have highlighted the importance of structural modifications in enhancing biological efficacy. For instance, bulky substituents on the phosphonic acid moiety have been shown to improve enzyme selectivity and potency .

Eigenschaften

IUPAC Name |

1-adamantylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17O3P/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVVUJAREKFGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.